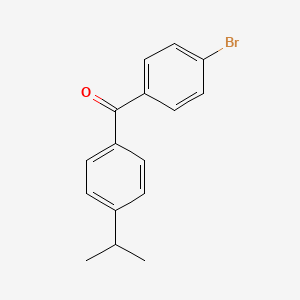

4-Bromo-4'-iso-propylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

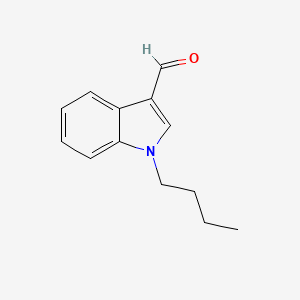

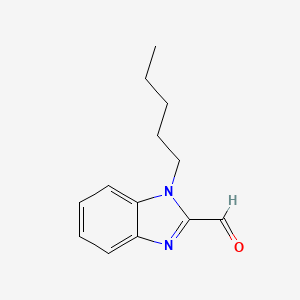

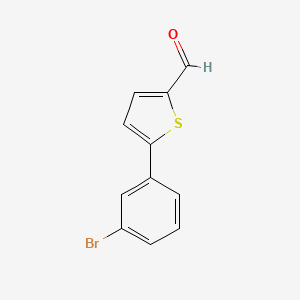

4-Bromo-4’-iso-propylbenzophenone is a chemical compound with the molecular formula C16H15BrO . It is widely used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of 4-Bromo-4’-iso-propylbenzophenone consists of a bromophenyl group and an iso-propylphenyl group attached to a carbonyl group . The average mass is 303.194 Da .Scientific Research Applications

Photophysical Property Analysis

4-Bromo-4’-iso-propylbenzophenone: has been studied for its potential photochemical reactivity and photophysical properties. Researchers have characterized the compound using spectral analyses such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy . These studies are crucial for understanding the behavior of the compound under different light conditions, which can be applied in fields like solar energy conversion and photochemical sensors.

Synthesis via Friedel-Crafts Acylation

The compound has been synthesized through a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride . This method of synthesis is significant for the production of the compound in a laboratory setting, providing a foundation for further application-based research.

Photoreduction Studies

In the realm of photochemistry, 4-Bromo-4’-iso-propylbenzophenone has been used to study photoreduction processes. The compound’s ability to undergo photoreduction to form substituted benzopinacols under UV light has been quantitatively analyzed . This application is important for developing new photochemical reactions and understanding the kinetics of photoreduction.

Phosphorescence Characterization

Benzophenones are known for their phosphorescence properties. Studies have attempted to encase substituted benzophenones in polymethylmethacrylate to observe phosphorescence at room temperature . This characteristic can be utilized in designing new materials for OLEDs (organic light-emitting diodes) and other photoluminescent applications.

Solvent Interaction Studies

The interactions of substituted benzophenones with different solvents have been explored to understand their solvent-dependent behavior . This research is valuable for applications in solvent recovery systems and the design of solvent-sensitive compounds for industrial processes.

Quantum Efficiency Determination

Quantitative studies have been conducted to determine the quantum efficiency of photoreduction reactions involving 4-Bromo-4’-iso-propylbenzophenone . This information is essential for the development of efficient photochemical systems and can be applied in the optimization of photoreactive materials.

Photochemical Reactivity Research

Research into the photochemical reactivity of 4-Bromo-4’-iso-propylbenzophenone can lead to the discovery of new photo-initiators for polymerization reactions . This has implications for the polymer manufacturing industry, where precise control over reaction initiation is crucial.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-bromophenyl)-(4-propan-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUABJTFNELDHOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373701 |

Source

|

| Record name | 4-Bromo-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-iso-propylbenzophenone | |

CAS RN |

91404-24-9 |

Source

|

| Record name | 4-Bromo-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)